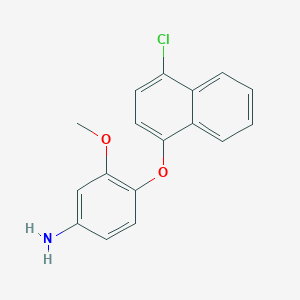
2-Chloro-6-iodo-1,8-naphthyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-6-iodo-1,8-naphthyridine is a heterocyclic compound that belongs to the class of naphthyridines. Naphthyridines are known for their diverse biological activities and photochemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-iodo-1,8-naphthyridine typically involves halogenation reactions. One common method is the chlorination of 1,8-naphthyridine derivatives using reagents such as phosphorus pentachloride (PCl₅) or phosphorus oxychloride (POCl₃) . The iodination step can be achieved using iodine or iodinating agents under suitable conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-6-iodo-1,8-naphthyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in cross-coupling reactions with organometallic reagents to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Coupling Reactions: Palladium or nickel catalysts are often used in cross-coupling reactions with organometallic reagents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or thiocyanato derivatives, while coupling reactions can produce various arylated or alkylated naphthyridine derivatives .
Applications De Recherche Scientifique
2-Chloro-6-iodo-1,8-naphthyridine has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 2-Chloro-6-iodo-1,8-naphthyridine and its derivatives involves interactions with specific molecular targets. For instance, in biological systems, these compounds can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific derivative and its intended application .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,8-Naphthyridine: The parent compound of 2-Chloro-6-iodo-1,8-naphthyridine, known for its antibacterial properties.
2-Amino-1,8-naphthyridine: Another derivative with significant biological activities.
6-Bromo-1,8-naphthyridine: Similar in structure but with a bromine atom instead of iodine, used in various chemical syntheses.
Uniqueness
This compound is unique due to the presence of both chlorine and iodine atoms, which can be selectively substituted to create a wide range of derivatives.
Propriétés
Formule moléculaire |
C8H4ClIN2 |
|---|---|
Poids moléculaire |
290.49 g/mol |
Nom IUPAC |
2-chloro-6-iodo-1,8-naphthyridine |
InChI |
InChI=1S/C8H4ClIN2/c9-7-2-1-5-3-6(10)4-11-8(5)12-7/h1-4H |
Clé InChI |
DBKBAYLNZBLUKL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC2=NC=C(C=C21)I)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Benzo[g]quinazoline-5,10-dione, 4-methyl-2-phenyl-](/img/structure/B11836815.png)



![5-Benzyl-6,7,8,9-tetrahydrocyclohepta[b]indol-10(5H)-one](/img/structure/B11836824.png)
![4-Pentenamide, N-[(1S,2S)-2-hydroxy-1-methyl-2-phenylethyl]-N-methyl-2-(1-methylethyl)-, (2S)-](/img/structure/B11836832.png)





